4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked via a piperazine group to a 6-(trifluoromethyl)pyrimidine moiety. The triazolopyridazine scaffold is known for its role in bromodomain inhibition, particularly targeting BRD4, due to its ability to mimic acetylated lysine residues . Piperazine linkers are commonly employed in medicinal chemistry to optimize solubility and binding affinity .
Properties
IUPAC Name |
6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N8/c15-14(16,17)10-7-13(19-8-18-10)24-5-3-23(4-6-24)12-2-1-11-21-20-9-25(11)22-12/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANWSASJOWCNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15F3N6
- Molecular Weight : 318.31 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activity of triazolo-pyridazine and pyrimidine derivatives, particularly their inhibitory effects on various cancer cell lines. The focus on c-Met kinase inhibition is significant due to the role of c-Met in tumorigenesis and metastasis.
Inhibitory Activity Against c-Met Kinase
A study synthesized several triazolo-pyridazine/-pyrimidine derivatives and evaluated their inhibitory activity against c-Met kinase. The most promising results were observed with compound 12e , which exhibited an IC50 value of 0.090 μM against c-Met kinase. This was comparable to Foretinib, a known c-Met inhibitor (IC50 = 0.019 μM) .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of the compound were tested on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound possesses significant cytotoxicity against these cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : The acridine orange single staining test indicated that compound 12e could significantly induce late apoptosis in A549 cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with compound 12e led to G0/G1 phase arrest in A549 cells .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity:
- Triazole and Pyridazine Moieties : These heterocycles are known for their ability to interact with various biological targets, enhancing the compound's potency.
- Piperazine Ring : This moiety contributes to the compound’s solubility and bioavailability.
- Trifluoromethyl Group : The presence of this group is often associated with increased metabolic stability and lipophilicity, which can enhance cellular uptake.
Case Studies
Several case studies have investigated similar compounds within this chemical class:
- A study demonstrated that modifications in the triazole ring could lead to enhanced activity against c-Met kinase, suggesting that further structural optimization could yield even more potent derivatives .
- Another investigation focused on the anticancer properties of pyrimidine derivatives, revealing a broad spectrum of biological activities including anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with triazolopyridazine cores, pyrimidine derivatives, and piperazine-containing molecules. Key differences lie in substituent chemistry, binding modes, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations :
- The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is distinct from imidazo[1,2-b]pyridazine () or pyrazolo[3,4-d]pyrimidine () derivatives. Triazolopyridazine exhibits stronger BRD4 affinity due to its planar structure and hydrogen-bonding capacity .
- Isomerization (e.g., triazolo[4,3-a]pyridine in ) alters binding geometry, reducing bromodomain compatibility .
Substituent Effects :
- The 6-(trifluoromethyl)pyrimidine group in the target compound enhances electron-withdrawing properties and metabolic stability compared to methyl or halogenated analogs (e.g., compound 6 in ) .
- Piperazine linkers improve solubility and enable modular derivatization, as seen in AZD5153 () and sulfonamide/amide derivatives () .
Binding Mode: Bivalent vs. Monovalent: AZD5153’s bivalent binding to BRD4’s dual bromodomains results in sub-nanomolar potency, whereas the target compound’s monovalent design may require compensatory features (e.g., CF₃ group) for efficacy . Trifluoromethyl Role: The CF₃ group in the target compound may mimic acetylated lysine’s hydrophobic interactions, similar to AZD5153’s methoxy group .
Pharmacokinetics :
- Piperazine-containing compounds (e.g., AZD5153) exhibit favorable PK profiles due to balanced logP and solubility. The target compound’s CF₃ group may further enhance bioavailability .
Research Implications
- Target Specificity : The trifluoromethyl-pyrimidine moiety could enable selective targeting of epigenetic readers (e.g., BRD4) over kinases or unrelated proteins .
- Synthetic Feasibility : Intermediate 32a in provides a scalable route for triazolopyridazine-piperazine derivatives, though yields may vary with substituents .
Q & A
Q. Advanced
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| X-ray crystallography | Confirm 3D structure and H-bonding | Bond angles: C-N-C = 117.5° | |
| NMR (¹H/¹⁹F) | Verify trifluoromethyl and piperazine | ¹⁹F NMR: δ = -62.3 ppm (CF₃) | |
| HPLC-MS | Assess purity (>98%) and degradation | Retention time: 6.2 min; [M+H]⁺ = 423.1 |
How can contradictions in reported biological activity data (e.g., IC₅₀ values) be resolved?
Advanced
Discrepancies often stem from assay conditions:
- Kinase selectivity assays : Use radiometric (³³P-ATP) vs. fluorescence-based methods, which may yield differing IC₅₀ due to ATP competition .
- Cell lines : Variability in membrane permeability (e.g., HEK293 vs. HeLa) affects potency. Normalize data using internal controls like staurosporine .
- Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo conditions .
What computational strategies address challenges in modeling its target interactions?
Q. Advanced
Molecular docking : Use AutoDock Vina with flexible side chains to account for piperazine conformational changes .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with kinase ATP pockets .
QM/MM : Hybrid quantum mechanics/molecular mechanics to model trifluoromethyl electronic effects on binding .
How does its reactivity compare to structurally similar triazolo-pyridazine derivatives?
Q. Advanced
| Derivative | Reactivity Difference | Biological Impact | Reference |
|---|---|---|---|
| 6-Trifluoromethyl vs. 6-chloro | Higher electrophilicity at CF₃ site | Enhanced kinase inhibition (2-fold) | |
| Piperazine vs. morpholine linker | Improved solubility (logP = 1.2 vs. 2.5) | Better in vivo bioavailability |
What in vitro assays are recommended to evaluate its kinase inhibition profile?
Q. Advanced
Kinase panel screening : Use Eurofins KinaseProfiler™ with 100+ kinases at 1 μM concentration .
Cellular assays : Measure phosphorylation inhibition (e.g., pERK in MAPK pathway) via Western blot .
Thermal shift assay : Monitor target engagement by ΔTₘ shifts (>2°C indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
